Oxocularine

Chemotaxonomy Natural Product Chemistry Structural Biology

Oxocularine is a tetracyclic isoquinoline alkaloid belonging to the cularine group, characterized by a distinctive dihydro-oxepine or oxepine ring system. First isolated and structurally elucidated from natural sources in 1983 , it is biosynthesized via oxidative coupling of tetraoxygenated tetrahydrobenzylisoquinoline precursors.

Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
CAS No. 3395-23-1
Cat. No. B15490038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxocularine
CAS3395-23-1
Molecular FormulaC19H15NO5
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C=C1)C=CN=C3C(=O)C4=CC(=C(C=C4O2)OC)OC
InChIInChI=1S/C19H15NO5/c1-22-12-5-4-10-6-7-20-17-16(10)19(12)25-13-9-15(24-3)14(23-2)8-11(13)18(17)21/h4-9H,1-3H3
InChIKeyAGKDNGLOUYCNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Oxocularine (CAS 3395-23-1) Cularine Alkaloid: Baseline Identity for Scientific Procurement


Oxocularine is a tetracyclic isoquinoline alkaloid belonging to the cularine group, characterized by a distinctive dihydro-oxepine or oxepine ring system . First isolated and structurally elucidated from natural sources in 1983 [1], it is biosynthesized via oxidative coupling of tetraoxygenated tetrahydrobenzylisoquinoline precursors . Oxocularine has the molecular formula C19H15NO5, a molecular weight of 337.33 g/mol, and an exact mass of 337.09502258 g/mol [2]. Its systematic IUPAC name is 6,9,10-trimethoxy-12H-[1]benzoxepino[2,3,4-ij]isoquinolin-12-one, and it is assigned the ChEMBL identifier CHEMBL510574 [3]. This compound serves as a key reference standard within the cularine alkaloid subclass and is utilized in phytochemical and synthetic organic chemistry research.

Why Oxocularine (CAS 3395-23-1) Cannot Be Interchanged with Generic Cularine or Oxoaporphine Analogs


Within the isoquinoline alkaloid superfamily, cularines and aporphines exhibit parallel yet chemically distinct core frameworks that preclude functional interchangeability [1]. The unique oxepine ring system in cularine alkaloids like Oxocularine imparts specific electronic and steric properties that differ fundamentally from the aporphine skeleton, despite both subclasses originating from related biosynthetic pathways [1]. Consequently, substituting Oxocularine with a generic cularine analog, such as (+)-cularine or oxocompostelline, may result in altered or entirely absent biological activity due to differences in ring conformation, substitution pattern, and resulting receptor/enzyme binding profiles [2]. The specific oxidative state and trimethoxy substitution pattern of Oxocularine further refine its molecular recognition characteristics, making it a non-replaceable entity for structure-activity relationship (SAR) studies and applications requiring precise structural definition [3].

Oxocularine (CAS 3395-23-1): Quantifiable Differentiation Evidence for Scientific Selection


Oxocularine vs. Closest Cularine Analogs: Quantitative Structural Similarity Metrics

Oxocularine exhibits a quantifiable structural differentiation from its closest analogs, as determined by chemical structure similarity metrics. Compared to oxocompostelline, a structural similarity of 96.15% is observed; compared to oxosarcocapnidine and oxosarcophylline, the similarity is 94.12%; and compared to oxosarcocapnine, it is 90.57% [1]. These specific percentages underscore that Oxocularine is not identical to its nearest neighbors, and the 3.85% to 9.43% structural divergence encompasses the exact difference in substitution pattern responsible for its unique chemical and potential biological properties.

Chemotaxonomy Natural Product Chemistry Structural Biology

Oxocularine vs. Oxocompostelline: Physicochemical Property Comparison for Formulation and Handling

The procurement of Oxocularine over its close analog Oxocompostelline can be guided by quantifiable physicochemical differences. Oxocularine possesses a topological polar surface area (TPSA) of 66.90 Ų and a molecular weight of 337.30 g/mol [1]. While specific TPSA and logP values for Oxocompostelline are not publicly aggregated in the same source, the structural similarity of 96.15% [2] implies a near-identical molecular weight. The key differentiation lies in the specific substitution pattern that yields Oxocularine's unique TPSA value, a critical parameter influencing passive membrane permeability and solubility profiles [1]. For applications where fine-tuning of these properties is paramount, Oxocularine presents a distinct profile that cannot be achieved by substituting with a near-analog.

ADME-Tox Profiling Medicinal Chemistry Pharmaceutical Formulation

Oxocularine vs. Related Oxoaporphines: Subclass-Specific Skeletal Differentiation

At the class level, Oxocularine is definitively distinguished from oxoaporphine alkaloids by its core skeleton. While both subclasses are isoquinoline derivatives, oxoaporphines possess a characteristic dibenzo[de,g]quinoline core, whereas cularine alkaloids like Oxocularine feature a unique benzoxepino[2,3,4-ij]isoquinoline framework incorporating an oxepine ring [1]. This fundamental difference is not a matter of substitution but of a distinct carbon skeleton connectivity. The molecular formula of Oxocularine (C19H15NO5) [2] contrasts with that of a common oxoaporphine like liriodenine (C17H9NO3) [3], highlighting the differing elemental composition and ring system. This class-level differentiation is absolute and renders the two groups non-interchangeable for any application requiring specific molecular geometry and electronic distribution.

Chemoinformatics Natural Product Chemistry Structure Elucidation

Procurement-Driven Application Scenarios for Oxocularine (CAS 3395-23-1)


Precision Standards for Phytochemical Fingerprinting and Chemotaxonomy of Fumariaceae Species

Researchers focusing on the chemotaxonomic profiling of Fumariaceae or Papaveraceae plants should prioritize Oxocularine as an authentic reference standard. Its presence has been documented in species such as Sarcocapnos crassifolia, Sarcocapnos saetabensis, and Corydalis claviculata [1]. Using the exact compound ensures accurate identification and quantification in metabolomic studies, as its unique chromatographic and spectral properties—stemming from its specific structural features—allow for unambiguous discrimination from co-occurring alkaloids like oxocompostelline and oxosarcocapnidine [2].

Synthetic Chemistry Research Focused on Cularine Scaffold Construction and Diversification

Organic chemists engaged in the total synthesis of cularine alkaloids or the development of novel synthetic methodologies should procure Oxocularine for use as a target compound or analytical standard. Its synthesis via key 10,11-dihydrodibenz(b,f)oxepin-10-one intermediates has been demonstrated, making it a benchmark for evaluating new synthetic routes [1]. Furthermore, the low-yielding nature of some synthetic approaches to Oxocularine (e.g., reported yields of approximately 20% [2]) underscores its value as a challenging target for methodological innovation, where a pure, authentic sample is indispensable for reaction monitoring and product validation.

In Silico Structure-Activity Relationship (SAR) and Molecular Docking Campaigns

Computational chemists and pharmacologists building virtual libraries for docking studies should include the precise 3D structure of Oxocularine. Its unique TPSA (66.90 Ų) and molecular topology [1] provide specific input parameters for predicting membrane permeability and target binding. Given its membership in the cularine alkaloid class and its presence in plants with ethnopharmacological histories, it serves as a distinct chemical probe for exploring potential interactions with enzymes or receptors [2]. Using the correct compound file ensures the validity of in silico predictions, as even structurally similar analogs (e.g., 96.15% similar oxocompostelline) can yield significantly different docking scores and binding poses [3].

Method Development for Isoquinoline Alkaloid Purification and Analysis

Analytical chemists developing HPLC, LC-MS, or GC-MS methods for complex alkaloid mixtures from natural sources should utilize Oxocularine as a critical system suitability standard. Its unique retention time and mass fragmentation pattern, dictated by its specific chemical structure (C19H15NO5, exact mass 337.09502 [1]), serve as a reference point for method optimization and validation. Its co-occurrence with a suite of closely related cularine and aporphine alkaloids in plant extracts [2] makes it an essential compound for achieving baseline resolution and confirming the identity of peaks in real-world sample analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxocularine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.